2-Cyclohexyl-2-phenylpropanoic acid
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Overview
Description
2-Cyclohexyl-2-phenylpropanoic acid is an organic compound with the molecular formula C15H20O2 It is a carboxylic acid derivative characterized by a cyclohexyl group and a phenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-phenylpropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide, followed by hydrolysis of the resulting nitrile. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl phenyl ketone or benzoic acid derivatives.
Reduction: Formation of cyclohexyl phenyl alcohol or aldehyde.
Substitution: Formation of substituted cyclohexyl or phenyl derivatives.
Scientific Research Applications
2-Cyclohexyl-2-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A simpler analog with a phenyl group attached to a propanoic acid backbone.
Cyclohexylpropanoic acid: Contains a cyclohexyl group attached to a propanoic acid backbone.
Uniqueness
2-Cyclohexyl-2-phenylpropanoic acid is unique due to the presence of both cyclohexyl and phenyl groups on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
4370-98-3 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-cyclohexyl-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
SYUJOANCOQHMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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